2-(4-Fluoro-3-nitrophenyl)butanoic acid
Description
2-(4-Fluoro-3-nitrophenyl)butanoic acid is a fluorinated nitroaromatic carboxylic acid derivative. Its structure comprises a butanoic acid chain (four-carbon backbone) linked to a phenyl ring substituted with a fluorine atom at the para position and a nitro group (-NO₂) at the meta position. This combination of electron-withdrawing groups (fluoro and nitro) and the extended alkyl chain distinguishes it from shorter-chain analogs (e.g., acetic acid derivatives) and other substituted phenylbutanoic acids.
Properties
CAS No. |
1823842-83-6 |
|---|---|
Molecular Formula |
C10H10FNO4 |
Molecular Weight |
227.19 g/mol |
IUPAC Name |
2-(4-fluoro-3-nitrophenyl)butanoic acid |
InChI |
InChI=1S/C10H10FNO4/c1-2-7(10(13)14)6-3-4-8(11)9(5-6)12(15)16/h3-5,7H,2H2,1H3,(H,13,14) |
InChI Key |
WTWXSNVQYNSYED-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)F)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-nitrophenyl)butanoic acid typically involves the reaction of 4-fluoro-3-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3-nitrophenyl)butanoic acid undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The butanoic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF)
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products Formed
Reduction: 2-(4-Fluoro-3-aminophenyl)butanoic acid
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Corresponding carboxylic acids or ketones
Scientific Research Applications
2-(4-Fluoro-3-nitrophenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-nitrophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The fluoro group can enhance the compound’s binding affinity to its targets, thereby modulating its activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-(4-Fluoro-3-nitrophenyl)butanoic acid with four analogs:
*Estimated based on molecular formula.
Key Observations:
- Chain Length and Hydrophobicity: The butanoic acid chain in the target compound increases its hydrophobicity compared to the acetic acid analog (C₈H₆FNO₄) . This may enhance membrane permeability in biological systems.
- Substituent Effects: The nitro group (-NO₂) in the target compound is a strong electron-withdrawing group, which contrasts with the electron-donating methyl (-CH₃) groups in analogs from Evidences 3 and 4. This difference likely alters electronic properties (e.g., acidity, resonance stabilization) and reactivity .
Herbicidal Activity
Compounds like MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) and 2,4-DB (4-(2,4-dichlorophenoxy)butanoic acid) are synthetic auxin herbicides classified under HRAC Group O . While the target compound shares the butanoic acid backbone, its nitro and fluoro substituents may confer distinct herbicidal mechanisms.
Acidity and Reactivity
The nitro group in the target compound enhances the acidity of the carboxylic acid group compared to methyl-substituted analogs. For example, the pKa of (4-Fluoro-3-nitrophenyl)acetic acid () is expected to be lower than that of 4-(3-Fluoro-4-methylphenyl)butanoic acid (), favoring ionization in physiological environments .
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